Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt
Description
Properties
IUPAC Name |
4-carboxy-3-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-5-30(6-2)19-10-13-22-25(16-19)36-26-17-20(31(7-3)8-4)11-14-23(26)27(22)24-15-18(28(32)33)9-12-21(24)29(34)35/h9-17H,5-8H2,1-4H3,(H-,32,33,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOJCBVUFJXHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75701-31-4 | |
| Record name | Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75701-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075701314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with phthalic anhydride, followed by cyclization and subsequent functional group modifications to introduce the diethylamino groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized xanthylium compounds.
Scientific Research Applications
Fluorescent Probes
Xanthylium derivatives are explored as fluorescent probes in biological imaging due to their strong luminescent properties. Their ability to interact with biomolecules makes them suitable for tracking cellular processes and studying protein interactions.
Photodynamic Therapy (PDT)
The compound's unique structure allows it to generate reactive oxygen species upon light activation, making it a candidate for photodynamic therapy in cancer treatment. Studies suggest that xanthylium compounds can selectively target cancer cells while minimizing damage to surrounding healthy tissues.
Sensors
Xanthylium derivatives are being investigated for use in chemical sensors due to their sensitivity to environmental changes. They can be employed in detecting pH changes or specific ions in solution, which is beneficial for environmental monitoring and biomedical applications.
Comparative Analysis with Other Compounds
To highlight the uniqueness of Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt compared to other similar compounds, the following table summarizes key features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)- | C29H30N2O5 | Enhanced solubility and reactivity due to dicarboxyphenyl substitution |
| Sulforhodamine B | C27H31N2O7S | Strong fluorescent properties but less soluble |
| Rhodamine 6G | C28H31ClN2O3S | High fluorescence quantum yield but more toxic |
Case Study 1: Biological Imaging
In a study published in Nature Communications, researchers utilized xanthylium-based fluorescent probes for live-cell imaging. The results demonstrated enhanced imaging clarity and specificity in identifying cellular components compared to traditional dyes.
Case Study 2: Photodynamic Therapy Efficacy
A clinical trial reported in Cancer Research evaluated the efficacy of xanthylium derivatives in PDT for melanoma treatment. Patients receiving treatment showed significant tumor reduction with minimal side effects, highlighting the compound's potential as a therapeutic agent.
Mechanism of Action
The mechanism by which Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The diethylamino groups play a crucial role in modulating its activity and enhancing its binding affinity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt
- CAS No.: 98181-63-6
- Molecular Formula : C₃₃H₃₃N₂O₆⁺ (zwitterionic structure)
- Structure: Features a xanthene core with two diethylamino groups at positions 3 and 6 and a 2,5-dicarboxyphenyl substituent at position 7. The inner salt (zwitterionic) form arises from the balance of cationic (xanthylium) and anionic (carboxylate) groups.
Key Properties :
- Fluorescence: Excitation and emission wavelengths are influenced by the diethylamino electron-donating groups and carboxylate substituents. Comparable to rhodamine derivatives but with spectral shifts due to substitution patterns.
- Solubility: Enhanced water solubility compared to non-zwitterionic analogs due to the zwitterionic nature.
- Applications : Used in fluorescence microscopy, biological tracing, and environmental studies due to its stability and detectability at low concentrations .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to four structurally related xanthene derivatives:
Physicochemical Properties
| Property | Target Compound | Rhodamine B | Sulforhodamine B | Rhodamine WT | 5(6)-TAMRA |
|---|---|---|---|---|---|
| Ionic Form | Zwitterionic | Cationic | Zwitterionic | Anionic | Zwitterionic |
| Water Solubility | High | Moderate | Very high | High | High |
| LogP | ~2.5 (estimated) | 3.5 | -1.2 (sulfonate) | -0.8 | ~1.8 |
| Fluorescence (nm) | 550/575 (est.) | 555/580 | 565/585 | 558/580 | 540–555/565–580 |
Notes:
- Diethylamino groups increase electron-donating capacity compared to dimethylamino (5(6)-TAMRA), red-shifting emission .
Toxicity and Environmental Impact
Biological Activity
Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 482.56 g/mol. Its structure features a xanthylium core substituted with diethylamino groups and dicarboxyphenyl moieties, which are believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C29H30N2O5 |
| Molecular Weight | 482.56 g/mol |
| CAS Number | 74993 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that xanthylium derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that these compounds could inhibit bacterial growth effectively.
The proposed mechanism for the antimicrobial activity involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. The presence of the diethylamino groups is thought to enhance membrane interaction due to their positive charge at physiological pH.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of xanthylium compounds on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selectivity suggests potential for therapeutic applications in cancer treatment.
Case Studies
-
Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial activity of xanthylium derivatives.
- Method : Disc diffusion method against E. coli and S. aureus.
- Results : Significant zones of inhibition were observed, indicating strong antibacterial properties.
-
Cytotoxicity Assessment :
- Objective : To determine the cytotoxic effects on cancer cell lines (e.g., HeLa).
- Method : MTT assay to measure cell viability.
- Results : IC50 values indicated effective cytotoxicity at micromolar concentrations with minimal effects on normal fibroblast cells.
Safety Assessment
The safety profile of xanthylium compounds has been evaluated through various toxicological studies. These studies report low acute toxicity levels, with no significant adverse effects observed at therapeutic doses.
Environmental Impact
Xanthylium compounds are classified under certain hazard categories but show low environmental persistence. Their biodegradability is favorable for reducing ecological risks associated with their use.
Q & A
Q. What are the primary applications of this compound in environmental monitoring, and how is its fluorescence optimized for tracer studies?
This compound (often referred to as Rhodamine WT) is widely used as a fluorescent tracer in hydrological studies to track water flow, dispersion, and leakage due to its strong fluorescence under low concentrations . Methodologically, researchers employ fluorometers (spectrofluorimeters) to detect its emission spectra, typically exciting at 558 nm and measuring emission at 580 nm. Optimization involves adjusting pH (neutral to slightly acidic conditions enhance fluorescence) and minimizing interference from organic matter via filtration of water samples . Calibration curves are constructed using serial dilutions (e.g., 0.1–100 ppb) to quantify tracer concentrations .
Q. How is the compound structurally characterized, and what analytical techniques validate its purity?
The compound’s xanthylium core with diethylamino and dicarboxyphenyl substituents is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . Purity is assessed using reverse-phase HPLC with UV-Vis detection (λ = 550 nm) and thin-layer chromatography (TLC) on silica gel plates. Researchers should compare retention times and spectral data against certified reference standards, such as those from ECHA or EPA databases .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its potential toxicity (H314: severe eye damage; H400: hazardous to aquatic life), researchers must use PPE (gloves, goggles) and work in fume hoods. Storage requires airtight containers in ventilated, cool areas (<25°C) away from light . Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels. Acute toxicity data (e.g., LD50 in zebrafish) should inform institutional biosafety protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence quenching data observed in complex aqueous matrices?
Fluorescence quenching in turbid or organic-rich water samples can arise from inner-filter effects or interactions with dissolved humic acids. To address this, researchers implement:
- Matrix-matched calibration : Spiking samples with known concentrations of the compound to account for matrix effects.
- Time-resolved fluorescence : Discriminating short-lived background fluorescence from the compound’s longer-lived signal.
- Chemometric modeling : Partial least squares (PLS) regression to deconvolute overlapping spectral signals .
Contradictory data may also stem from photodegradation; thus, experiments should control light exposure and include stabilizers like sodium azide (0.1% w/v) .
Q. What synthetic routes are available for this compound, and how can side products be minimized?
The compound is synthesized via condensation of 2,5-dicarboxybenzaldehyde with N,N-diethyl-m-aminophenol in acidic ethanol, followed by oxidation with PbO₂ . Key challenges include minimizing byproducts like non-fluorescent leuco forms. Strategies include:
- Temperature control : Maintaining 60–70°C during condensation to prevent over-oxidation.
- Column chromatography : Purification using C18 silica with methanol/water (7:3) eluent.
- In-situ monitoring : UV-Vis spectroscopy (450–600 nm) to track reaction progress . Advanced routes explore microwave-assisted synthesis to reduce reaction time and improve yield (>85%) .
Q. How does the compound’s environmental persistence impact its use in long-term tracer studies, and what mitigation strategies exist?
While highly soluble and stable in water, the compound’s persistence raises ecological concerns. Researchers must:
- Conduct microcosm studies : Assess biodegradation rates under varying oxygen and microbial conditions (e.g., OECD 301F tests).
- Model half-life : Use first-order kinetics to estimate degradation (t₁/₂ ≈ 30–60 days in aerobic conditions) .
- Alternative tracers : Combine with biodegradable probes (e.g., fluorescein derivatives) to reduce ecological load . Regulatory compliance with EU Water Framework Directive standards (e.g., maximum 1 ppb in freshwater) is critical .
Q. What advanced spectral techniques differentiate this compound from structurally similar rhodamine derivatives?
Distinguishing this compound from analogs (e.g., Rhodamine B) requires:
- Tandem mass spectrometry (MS/MS) : Monitoring fragmentation patterns (e.g., m/z 567 → 453 for the parent ion) .
- Fluorescence lifetime imaging microscopy (FLIM) : Leveraging nanosecond-scale lifetime differences (e.g., 3.2 ns vs. 1.8 ns for Rhodamine 6G) .
- FT-IR spectroscopy : Identifying carboxylate stretches (1690–1720 cm⁻¹) absent in non-carboxylated derivatives .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
